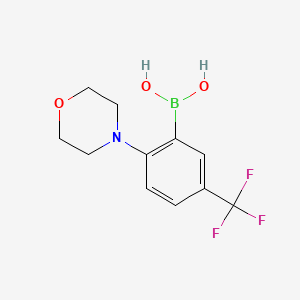

2-Morpholino-5-(trifluoromethyl)phenylboronic acid

描述

2-Morpholino-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative featuring a trifluoromethyl (-CF₃) group at the para position and a morpholino substituent at the ortho position of the phenyl ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to:

- Electron-withdrawing effects: The -CF₃ group enhances acidity and stabilizes intermediates in cross-coupling reactions .

- Morpholino functionality: The morpholino group improves solubility and may influence binding interactions in biological systems .

- Applications: Potential use in Suzuki-Miyaura couplings for biaryl synthesis and as a precursor for antimicrobial agents .

属性

IUPAC Name |

[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BF3NO3/c13-11(14,15)8-1-2-10(9(7-8)12(17)18)16-3-5-19-6-4-16/h1-2,7,17-18H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSKZLUJIHEPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101176792 | |

| Record name | Boronic acid, B-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101176792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704063-79-5 | |

| Record name | Boronic acid, B-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101176792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategies

The preparation of 2-Morpholino-5-(trifluoromethyl)phenylboronic acid typically involves the construction of the boronic acid moiety on an aromatic ring substituted with a morpholino group and a trifluoromethyl substituent. The key synthetic approaches include:

- Palladium-Catalyzed Borylation of Aryl Halides or Triflates

- Functional Group Transformations on Pre-formed Boronic Acid Derivatives

- Direct Amination or Substitution Reactions to Introduce the Morpholino Group

Palladium-Catalyzed Borylation Approach

A widely used method for preparing substituted arylboronic acids is the palladium-catalyzed borylation of aryl halides or triflates with bis(pinacolato)diboron, followed by hydrolysis to the boronic acid.

- Starting from a suitably substituted aryl triflate or halide, such as 2-(trifluoromethyl)phenyl trifluoromethanesulfonate, the reaction is carried out in toluene under nitrogen atmosphere.

- Catalysts such as Pd2(dba)3 combined with ligands like SPhos are employed.

- Potassium phosphate acts as the base.

- The reaction mixture is refluxed (around 110 °C) for several hours (typically 4 h).

- After completion, the mixture is worked up by filtration, washing, drying, and chromatographic purification to isolate the boronic acid derivative.

This method yields the trifluoromethyl-substituted phenylboronic acid with high purity and good yield (often >70%).

Introduction of the Morpholino Group

The morpholino substituent is generally introduced via nucleophilic aromatic substitution or palladium-catalyzed amination reactions on a pre-functionalized aromatic precursor.

- Direct Amination: Using morpholine as a nucleophile, the substitution onto an aryl halide or triflate can be catalyzed by palladium complexes under mild conditions.

- C-O Bond Activation: Some procedures employ PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) to activate hydroxyl groups for substitution with morpholine derivatives.

The combination of these steps allows for the synthesis of this compound by first installing the morpholino group, then performing the borylation, or vice versa, depending on the synthetic route optimization.

Example Synthetic Route Summary

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-(Trifluoromethyl)phenol | Trifluoromethanesulfonic anhydride, pyridine, DCM, 0 °C to RT | 2-(Trifluoromethyl)phenyl triflate | ~95 | Formation of aryl triflate intermediate |

| 2 | Aryl triflate | Bis(pinacolato)diboron, Pd2(dba)3, SPhos, K3PO4, toluene, reflux | 2-(Trifluoromethyl)phenylboronic acid derivative | ~70-75 | Palladium-catalyzed borylation |

| 3 | Arylboronic acid derivative | Morpholine, Pd catalyst or nucleophilic substitution | This compound | Variable | Amination step to introduce morpholino |

Reaction Conditions and Optimization

- Catalyst Systems: Pd2(dba)3 with SPhos or PdCl2(dppf) are common catalysts for borylation and amination steps, chosen for their high activity and selectivity.

- Bases: Potassium phosphate or sodium carbonate are typically used to facilitate the coupling reactions.

- Solvents: Toluene, dichloromethane, or dioxane/water mixtures are employed depending on the step and substrate solubility.

- Temperature: Reactions are generally conducted at reflux temperatures (~110 °C) for efficient conversion.

- Purification: Flash chromatography on silica gel is standard for isolating the pure boronic acid compounds.

Additional Notes on Preparation

- Molecular sieves are often activated by heating under vacuum to maintain anhydrous conditions crucial for sensitive boronic acid syntheses.

- The trifluoromethyl group is stable under the reaction conditions but requires careful handling to avoid side reactions.

- The final boronic acid product is typically stored at low temperatures (2–8 °C) to preserve stability and prevent degradation.

Data Table: Typical Preparation Parameters

| Parameter | Typical Value/Condition | Purpose/Effect |

|---|---|---|

| Catalyst | Pd2(dba)3 (3 mol%) + SPhos (6 mol%) | Facilitates borylation and amination |

| Base | K3PO4 (3 equiv) | Neutralizes acids, promotes coupling |

| Solvent | Toluene, DCM, or dioxane/water | Dissolves reactants, controls reaction |

| Temperature | 110 °C (reflux) | Ensures reaction completion |

| Reaction Time | 4–12 hours | Sufficient for full conversion |

| Purification | Flash chromatography (silica gel) | Isolates pure product |

| Storage | 2–8 °C, avoid freeze-thaw cycles | Maintains compound stability |

化学反应分析

Types of Reactions: 2-Morpholino-5-(trifluoromethyl)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to form boranes.

Substitution Reactions: The morpholino and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Aryl-Substituted Products: Formed from Suzuki-Miyaura cross-coupling.

Boronic Esters and Boranes: Formed from oxidation and reduction reactions.

科学研究应用

Organic Synthesis

2-Morpholino-5-(trifluoromethyl)phenylboronic acid is primarily utilized as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction facilitates the formation of carbon-carbon bonds, which are essential for constructing complex organic molecules. The boronic acid moiety reacts with aryl or vinyl halides in the presence of palladium catalysts, leading to biaryl compounds.

Key Reactions:

- Suzuki-Miyaura Cross-Coupling: Forms carbon-carbon bonds.

- Oxidation and Reduction: Can be oxidized to form boronic esters or reduced to form boranes.

- Substitution Reactions: The morpholino and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Medicinal Chemistry

Research indicates that this compound may serve as a potential therapeutic agent. Its ability to interact with biological molecules positions it as a candidate for developing inhibitors for specific enzymes. Studies have shown promising results regarding its efficacy against certain biological targets.

Potential Therapeutic Applications:

- Enzyme inhibition

- Development of novel drug candidates

Materials Science

In materials chemistry, this compound is explored for creating advanced materials with unique properties. Its ability to form dynamic systems with coordination bonds is particularly valuable for developing self-repairing polymers and other innovative materials.

Biochemical Probes

Due to its structural characteristics, this compound has been investigated as a biochemical probe. Its interactions with various biological systems are crucial for understanding its mechanism of action and optimizing its structural features for enhanced activity.

作用机制

The mechanism of action of 2-Morpholino-5-(trifluoromethyl)phenylboronic acid involves its interaction with various molecular targets. In Suzuki-Miyaura cross-coupling, the boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The morpholino and trifluoromethyl groups can modulate the reactivity and selectivity of the compound in different reactions .

相似化合物的比较

Substituent Effects on Acidity and Reactivity

The acidity of phenylboronic acids is highly dependent on substituents. Key comparisons include:

*Estimated pKa values in aqueous solution. †Predicted based on analog data .

Key Insights :

- The morpholino group in the target compound lowers pKa compared to chloro or fluoro analogs, enhancing reactivity in cross-couplings .

- The -CHO group in 5-Trifluoromethyl-2-formylphenylboronic acid facilitates isomerization to benzoxaboroles, a feature absent in the morpholino derivative .

Antimicrobial Activity

The trifluoromethyl group and substituent positioning significantly influence antimicrobial efficacy:

Key Insights :

- The morpholino group may improve bioavailability compared to formyl or halogenated analogs, though in vitro studies are needed .

- 5-Trifluoromethyl-2-formylphenylboronic acid shows superior activity against Bacillus cereus compared to the FDA-approved AN2690, highlighting the impact of substituents .

Key Insights :

- The ortho-morpholino group likely reduces steric hindrance compared to bulkier substituents (e.g., -Cl), improving reaction yields .

- -CF₃ groups universally enhance stability of boronate intermediates, facilitating couplings .

生物活性

2-Morpholino-5-(trifluoromethyl)phenylboronic acid is a compound of interest in medicinal chemistry, particularly due to its unique structural features that confer potential biological activity. This article explores its biological effects, mechanisms of action, and applications, drawing from various research studies and findings.

Structural Characteristics

The molecular formula of this compound is , characterized by:

- Morpholino group : Enhances solubility and biological interactions.

- Trifluoromethyl group : Increases lipophilicity and may influence the compound's reactivity and binding affinity.

Anticancer Potential

Research indicates that phenylboronic acids, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated the effects of boronic acid derivatives on cell cycle progression and apoptosis in cancer cells. The findings revealed:

- Cell Cycle Arrest : The compound induced G2/M phase arrest in ovarian cancer cells (A2780), leading to increased apoptosis through caspase-3 activation .

- Structure-Activity Relationship : Variations in the structure of boronic acids significantly influenced their antiproliferative efficacy, with some derivatives showing low micromolar inhibitory concentrations .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- In vitro Studies : It demonstrated moderate antibacterial activity against pathogens like Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to established antibiotics .

- Fungal Activity : The compound showed some antifungal activity against Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine or cysteine residues in enzymes, disrupting their function.

- Cell Signaling Modulation : Interaction with specific receptors may alter cellular signaling pathways, leading to apoptosis or cell cycle arrest .

Case Studies

- Antiproliferative Effects in Cancer Cells : A series of experiments using diverse cancer cell lines (leukemia, breast, bladder, ovarian, lung) assessed the compound's efficacy. Results indicated that certain derivatives exhibited strong antiproliferative effects, particularly in ovarian cancer cells .

- Antimicrobial Efficacy : Comparative studies showed that this compound had lower MIC values than some conventional antifungal agents, indicating its potential as a novel antimicrobial agent .

Data Table

| Compound Name | Molecular Formula | Key Features | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | C₉H₁₀BF₃N₂O₂ | Morpholino & trifluoromethyl groups | High | Moderate |

| 3-Morpholino-5-fluorobenzoxaborole | C₉H₁₀BF₃N₂O₂ | Similar structure with fluorine substitution | Moderate | Low |

| 5-Trifluoromethyl-2-formylphenylboronic acid | C₉H₈BF₃O₂ | Formyl group enhances reactivity | Moderate | Moderate |

常见问题

Basic Research Questions

Q. What are the recommended storage and handling protocols for 2-Morpholino-5-(trifluoromethyl)phenylboronic acid in laboratory settings?

- Methodological Answer : Boronic acids are sensitive to moisture and oxidation. While specific data for this compound is limited, structurally similar trifluoromethyl-substituted phenylboronic acids (e.g., 2-Bromo-5-(trifluoromethyl)phenylboronic acid) are stored at 0–6°C to maintain stability . For this compound, use anhydrous conditions, inert atmospheres (N₂/Ar), and cold storage. Regularly monitor purity via HPLC to detect degradation.

Q. What analytical techniques are commonly employed to verify the purity and structural integrity of this boronic acid?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection is standard, as commercial analogs (e.g., 2,4-Bis(trifluoromethyl)phenylboronic acid) are graded >97.0% purity using this method .

- Structural Confirmation : Use ¹H/¹³C NMR to confirm the morpholino and trifluoromethyl substituents. Additional validation via FT-IR (for B-O bonds) and mass spectrometry (for molecular weight) is recommended.

Q. What are the typical synthetic routes for preparing this compound?

- Methodological Answer : While direct synthesis protocols are not explicitly documented, analogous compounds suggest a two-step approach:

Substitution : Introduce the morpholino group via nucleophilic aromatic substitution (NAS) on a halogenated precursor (e.g., 2-Bromo-5-(trifluoromethyl)benzene) under basic conditions.

Borylation : Employ Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF .

Advanced Research Questions

Q. How can researchers address challenges related to steric hindrance during cross-coupling reactions involving this compound?

- Methodological Answer : The morpholino group introduces steric bulk, potentially slowing Suzuki-Miyaura coupling. Mitigation strategies include:

- Ligand Optimization : Use bulky ligands (e.g., SPhos or RuPhos) to stabilize the palladium intermediate and enhance turnover.

- Temperature Modulation : Increase reaction temperature (e.g., 80–100°C) to overcome kinetic barriers while ensuring boronic acid stability.

- Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) may improve solubility and reduce aggregation.

Q. What methodologies are recommended for reconciling contradictory catalytic activity data in organometallic studies using this boronic acid?

- Methodological Answer : Contradictions often arise from solvent/catalyst interactions or impurities. Systematic approaches include:

- Controlled Replicates : Repeat experiments with freshly purified compound (via recrystallization or column chromatography).

- Solvent Parameterization : Compare activity in solvents of varying polarity (e.g., toluene vs. THF) to identify dielectric effects.

- Catalyst Libraries : Screen palladium/ligand combinations (e.g., Pd(OAc)₂ with XantPhos) to isolate optimal systems.

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this boronic acid in palladium-catalyzed reactions?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, which:

- Activates the Boronic Acid : Enhates electrophilicity at the boron center, accelerating transmetallation in Suzuki couplings.

- Modulates Aromatic Reactivity : Deactivates the aryl ring, reducing undesired side reactions (e.g., homocoupling).

- Quantitative Analysis : Use Hammett substituent constants (σₚ = 0.54 for -CF₃) to predict and model reaction rates under different conditions.

Key Notes for Experimental Design

- Reproducibility : Document solvent batch numbers and catalyst lot variations to trace data discrepancies.

- Safety : The trifluoromethyl group may release HF under harsh conditions; use fluoropolymer-lined reactors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。